molecular formula C9H7NO3S B11891273 Quinoline-7-sulphonic acid CAS No. 65433-96-7

Quinoline-7-sulphonic acid

Cat. No.: B11891273
CAS No.: 65433-96-7
M. Wt: 209.22 g/mol
InChI Key: FBNVOSBSLQPUBQ-UHFFFAOYSA-N
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Description

Quinoline-7-sulfonic acid is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. It is characterized by the presence of a sulfonic acid group at the 7th position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-7-sulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid at elevated temperatures. The reaction proceeds as follows:

    Sulfonation Reaction: Quinoline is treated with concentrated sulfuric acid at a temperature of around 300°C. This leads to the formation of quinoline-7-sulfonic acid as the major product.

    Purification: The reaction mixture is then cooled, and the product is isolated by neutralization with a base, followed by crystallization.

Industrial Production Methods

In an industrial setting, the production of quinoline-7-sulfonic acid can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of quinoline and sulfuric acid into a heated reactor, followed by rapid cooling and isolation of the product.

Chemical Reactions Analysis

Types of Reactions

Quinoline-7-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-7-sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of quinoline-7-sulfonic acid amines.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various quinoline-7-sulfonic acid derivatives, such as quinoline-7-sulfonic acid amines and quinoline-7-sulfonic acid esters.

Scientific Research Applications

Quinoline-7-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a probe in biological studies due to its fluorescent properties.

    Medicine: Quinoline-7-sulfonic acid derivatives have shown potential as antimicrobial and anticancer agents.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of quinoline-7-sulfonic acid and its derivatives involves interaction with various molecular targets. For instance, in medicinal applications, it can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological targets.

Comparison with Similar Compounds

Quinoline-7-sulfonic acid can be compared with other sulfonated quinoline derivatives, such as quinoline-6-sulfonic acid and quinoline-8-sulfonic acid. The position of the sulfonic acid group significantly influences the compound’s reactivity and biological activity. Quinoline-7-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Quinoline-6-sulfonic acid
  • Quinoline-8-sulfonic acid
  • Quinoline-5-sulfonic acid

Properties

CAS No.

65433-96-7

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

quinoline-7-sulfonic acid

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)8-4-3-7-2-1-5-10-9(7)6-8/h1-6H,(H,11,12,13)

InChI Key

FBNVOSBSLQPUBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)N=C1

Origin of Product

United States

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